molecular formula C15H20O2 B1143943 Ethyl 3-(4-Isobutylphenyl)acrylate CAS No. 1256636-24-4

Ethyl 3-(4-Isobutylphenyl)acrylate

Cat. No.: B1143943
CAS No.: 1256636-24-4
M. Wt: 232.32 g/mol
InChI Key: AVKJHNLUCYTIQE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Isobutylphenyl)acrylate is a chemical compound belonging to the class of acrylates. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical structure, which includes an ethyl ester group and a phenyl ring substituted with an isobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Isobutylphenyl)acrylate typically involves the esterification of 3-(4-Isobutylphenyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Isobutylphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 3-(4-Isobutylphenyl)acrylic acid.

    Reduction: Formation of 3-(4-Isobutylphenyl)propanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-Isobutylphenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Isobutylphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active 3-(4-Isobutylphenyl)acrylic acid, which can then interact with various enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-Methylphenyl)acrylate
  • Ethyl 3-(4-Ethylphenyl)acrylate
  • Ethyl 3-(4-Propylphenyl)acrylate

Uniqueness

Ethyl 3-(4-Isobutylphenyl)acrylate is unique due to its isobutyl substitution on the phenyl ring, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1256636-24-4

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

ethyl 3-[4-(2-methylpropyl)phenyl]prop-2-enoate

InChI

InChI=1S/C15H20O2/c1-4-17-15(16)10-9-13-5-7-14(8-6-13)11-12(2)3/h5-10,12H,4,11H2,1-3H3

InChI Key

AVKJHNLUCYTIQE-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CC1=CC=C(C=C1)CC(C)C

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)CC(C)C

Synonyms

Ethyl 3-(4-Isobutylphenyl)acrylate

Origin of Product

United States

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